molecular formula C9H14ClNO B2761693 4-(1-Aminoethyl)-3-methylphenol;hydrochloride CAS No. 2567495-04-7

4-(1-Aminoethyl)-3-methylphenol;hydrochloride

Cat. No. B2761693
CAS RN: 2567495-04-7
M. Wt: 187.67
InChI Key: UEUBJTISDWGUDG-UHFFFAOYSA-N
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Description

“4-(1-Aminoethyl)-3-methylphenol;hydrochloride” is an organic compound. It is a derivative of phenol, which is a type of aromatic compound widely used in various industries .


Molecular Structure Analysis

The molecular formula of “4-(1-Aminoethyl)-3-methylphenol;hydrochloride” is C9H13NO . It has an average mass of 151.206 Da and a monoisotopic mass of 151.099716 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 274.4±25.0 °C at 760 mmHg, and a flash point of 119.7±23.2 °C . It has 2 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 4-(1-Aminoethyl)-3-methylphenol;hydrochloride, also known as Y-27632, is the Rho-associated protein kinase (ROCK) family of protein kinases . This compound inhibits the kinase activity of both ROCK-I and ROCK-II . It also targets cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha .

Mode of Action

Y-27632 acts by inhibiting the Rho-associated protein kinase (ROCK) signaling pathways . It selectively inhibits p160ROCK, although it does inhibit other protein kinases such as PKCs at higher concentrations . This inhibition is reversed by ATP in a competitive manner, suggesting that these compounds inhibit the kinases by binding to the catalytic site .

Biochemical Pathways

The inhibition of ROCK signaling pathways by Y-27632 affects various biochemical pathways. ROCK is involved in various cellular functions, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion and motility, and gene expression . By inhibiting ROCK, Y-27632 can affect these processes and lead to various downstream effects.

Pharmacokinetics

It’s known that the compound is taken up by cells in a temperature- and time-dependent and saturable manner, and this uptake is competed with unlabeled y-27632 . No concentrated accumulation was found, suggesting that the uptake is a carrier-mediated facilitated diffusion .

Result of Action

The inhibition of ROCK by Y-27632 has various molecular and cellular effects. For example, it has been shown to stimulate significant neurite growth in cultured dorsal root ganglion neurons exposed to inhibitory substrates . In spinal cord-lesioned rodents, systemic administration of Y-27632 reversed the active RhoA signal around the injury area .

Action Environment

The action, efficacy, and stability of 4-(1-Aminoethyl)-3-methylphenol;hydrochloride can be influenced by various environmental factors. For instance, the temperature can affect the uptake of the compound by cells . .

properties

IUPAC Name

4-(1-aminoethyl)-3-methylphenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-6-5-8(11)3-4-9(6)7(2)10;/h3-5,7,11H,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUBJTISDWGUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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